(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride
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Overview
Description
(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a fluorine atom and a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-fluoro-4-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of fluorinated amines on biological systems. It serves as a model compound for understanding the interaction of fluorinated molecules with enzymes and receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for the development of drugs targeting neurological disorders and other diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The compound may modulate neurotransmitter systems or inhibit specific enzymes, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3-chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride
- (S)-1-(3-fluoro-4-methylphenyl)ethanamine hydrochloride
- (S)-1-(3-fluoro-4-(difluoromethyl)phenyl)ethanamine hydrochloride
Uniqueness
(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and development.
By comparing it with similar compounds, researchers can better understand the structure-activity relationships and optimize the properties of new therapeutic agents.
Properties
IUPAC Name |
(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBPCMJOACOYKH-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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